3-Fluoro-3-isobutyl-azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Azetidines, as strained four-membered rings containing a nitrogen atom, are valuable building blocks in organic synthesis. nih.govresearchgate.net Their inherent ring strain, while making them more reactive than their five- or six-membered counterparts like pyrrolidines and piperidines, also provides a driving force for unique chemical transformations. nih.gov This controlled reactivity allows for their use as versatile intermediates in the construction of more complex molecular architectures. nih.gov
The significance of azetidines is underscored by their presence in a number of biologically active compounds and natural products. nih.gov They serve as important scaffolds in medicinal chemistry, offering a rigid framework that can help to lock in specific conformations of a molecule, a crucial aspect for optimizing interactions with biological targets. nih.gov The ability to introduce substituents at various positions on the azetidine (B1206935) ring further enhances their utility, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The synthesis of substituted azetidines has been an active area of research, with numerous methods developed for their construction and functionalization. nih.govmagtech.com.cn
Role of Fluorine in Modulating Chemical Reactivity and Molecular Design
The introduction of fluorine into organic molecules has become a widespread strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, being the most electronegative element, allow it to exert profound effects on a molecule's characteristics. researchgate.net Incorporating fluorine can significantly alter a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This is due to the strength of the carbon-fluorine bond compared to a carbon-hydrogen bond.
Furthermore, fluorine can influence a molecule's pKa, lipophilicity, and conformational preferences. researchgate.net These modifications can lead to improved membrane permeability and enhanced binding affinity to target proteins. The small size of the fluorine atom means that it can often be substituted for a hydrogen atom without causing significant steric hindrance. ontosight.ai The growing number of fluorinated drugs approved for clinical use is a testament to the transformative power of this element in molecular design. researchgate.net
Overview of 3-Fluoro-3-isobutyl-azetidine within the Context of Functionalized Azetidines
The compound this compound represents a confluence of the structural features discussed above. It is a functionalized azetidine bearing both a fluorine atom and an isobutyl group at the 3-position. While specific research data on this exact molecule is not extensively available in public literature, its properties and potential significance can be inferred from the known characteristics of its constituent parts.
The presence of the 3-fluoro substituent is expected to impart many of the benefits associated with fluorination. It is likely to increase the metabolic stability of the azetidine ring and modulate the basicity of the nitrogen atom. The isobutyl group, a branched alkyl substituent, will contribute to the molecule's lipophilicity and steric profile. fiveable.me The specific combination of these groups on the azetidine scaffold creates a unique three-dimensional structure that could be of interest in various areas of chemical research, particularly in the design of novel bioactive compounds.
Interactive Data Tables
To provide a clearer perspective on the potential properties of this compound, the following tables present a comparison of related compounds.
Table 1: Physicochemical Properties of Azetidine and its Derivatives
This table compares the known properties of the parent azetidine and 3-fluoroazetidine (B1273558) with projected properties for this compound. The values for the latter are estimations based on the expected influence of the isobutyl group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) |
| Azetidine | C₃H₇N | 57.09 | 61-62 | 11.29 |
| 3-Fluoroazetidine | C₃H₆FN | 75.08 | ~59 | ~8.41 |
| This compound | C₇H₁₄FN | 131.19 | Estimated higher | Estimated lower than 3-fluoroazetidine |
Data for Azetidine and 3-Fluoroazetidine are from published sources. wikipedia.orgchembk.com Data for this compound are estimations.
Table 2: Influence of Substituents on Azetidine Properties
This table outlines the general effects of the fluorine and isobutyl substituents on the properties of an azetidine ring.
| Substituent | General Effect on Properties |
| Fluorine | Increases metabolic stability, modulates pKa, can enhance binding affinity. researchgate.net |
| Isobutyl | Increases lipophilicity and steric bulk. fiveable.me |
Research Findings
While direct research on this compound is limited, the synthesis of 3-substituted azetidines is a well-established field of organic chemistry. nih.gov Various synthetic routes have been developed to introduce substituents at the 3-position of the azetidine ring, often involving multi-step sequences. nih.govacs.org The introduction of a fluorine atom at a tertiary carbon, as in the case of this compound, presents a synthetic challenge that often requires specialized fluorinating reagents and reaction conditions.
The functionalization of the azetidine nitrogen is a common strategy to further elaborate these scaffolds. acs.org The nitrogen atom can be derivatized with a variety of protecting groups or functional handles, allowing for the incorporation of the azetidine motif into larger molecules. acs.org It is anticipated that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-fluoro-3-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H14FN/c1-6(2)3-7(8)4-9-5-7/h6,9H,3-5H2,1-2H3 |
InChI Key |
JEIKYEXGKXLSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1)F |
Origin of Product |
United States |
Reactivity Profile and Transformational Chemistry of 3 Fluoro 3 Isobutyl Azetidine and Analogs
Ring Opening Reactions
The chemical behavior of 3-fluoro-3-isobutyl-azetidine is largely dominated by reactions that lead to the cleavage of the strained four-membered ring. These transformations are driven by the release of inherent ring strain and are typically initiated by electrophilic activation of the ring nitrogen, followed by nucleophilic attack.
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of their chemical reactivity, making them more susceptible to ring-opening reactions than their less strained five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.org While the azetidine (B1206935) ring is more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring, its propensity for strain-releasing transformations under appropriate conditions provides a powerful tool for synthetic chemists. rsc.orgrsc.org This unique balance of stability and reactivity allows for controlled ring-opening to generate diverse and functionalized acyclic amine derivatives. nih.gov
The most common class of reactions for azetidines involves nucleophilic ring-opening. This process typically requires activation of the azetidine nitrogen, either through protonation or coordination to a Lewis acid, which makes the ring carbons more electrophilic and facilitates the cleavage of a carbon-nitrogen bond. acs.orgmagtech.com.cn The regioselectivity of the nucleophilic attack is a critical aspect, often governed by the substitution pattern on the azetidine ring.
The ring-opening of activated azetidines with organotrifluoroborate salts provides an effective method for forming new carbon-carbon bonds, leading to γ-substituted amines. While specific studies on this compound are not prevalent, research on analogous systems, such as 2-aryl-N-tosylazetidines, demonstrates the feasibility of this transformation. These reactions are typically promoted by Lewis acids and proceed with high regioselectivity. The nucleophilic organotrifluoroborate attacks one of the electrophilic ring carbons, leading to the cleaved product.
Table 1: Representative Ring-Opening Reactions of Azetidine Analogs with Nucleophiles This table presents data for analogous azetidine systems to illustrate the general reactivity patterns.
| Azetidine Substrate | Nucleophile | Catalyst/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|---|
| N-Tosyl-2-phenylazetidine | Methanol | BF3·OEt2 (1 equiv), CH2Cl2 | 3-(Phenyl(tosyl)amino)propyl methyl ether | 94% | iitk.ac.in |
| N-Tosyl-2-(4-chlorophenyl)azetidine | Ethanol | BF3·OEt2 (1 equiv), CH2Cl2 | 3-((4-Chlorophenyl)(tosyl)amino)propyl ethyl ether | 92% | iitk.ac.in |
| 2-Arylazetidinium Salt | Bu4NF | THF, 60 °C | tert-Butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 71% | acs.org |
| 2-Arylazetidinium Salt | KCN | DMF, rt | tert-Butyl 2-cyano-4-(dimethylamino)-2-(o-tolyl)butanoate | 58% | acs.org |
The reaction of activated azetidines with electron-rich aromatic compounds, known as a Friedel-Crafts type alkylation, is a powerful method for synthesizing γ-amino-γ-aryl propanes. rsc.org This reaction is typically catalyzed by a Lewis acid, which activates the azetidine for nucleophilic attack by the arene. iitk.ac.in The regioselectivity is dictated by the formation of the most stable carbocationic intermediate upon initial C-N bond cleavage. For 2-aryl-N-tosylazetidines, the reaction proceeds via an SN2-type pathway, with the aromatic nucleophile attacking the benzylic carbon. iitk.ac.in
In the context of this compound, a similar Lewis acid-catalyzed reaction would be expected. The activation of the nitrogen would render the ring carbons electrophilic, with the subsequent attack of an aromatic nucleophile leading to the ring-opened product. The regiochemistry of this attack would be influenced by the substituents at the C3 position.
The presence of substituents on the azetidine ring has a profound effect on the regioselectivity of nucleophilic ring-opening. magtech.com.cn For a this compound, the outcome of nucleophilic attack is governed by a balance of electronic and steric effects.
The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the C3 carbon, making it a prime target for nucleophilic attack. In related fluorinated heterocycles, this electronic influence is often the dominant factor directing regioselectivity. researchgate.net
However, the isobutyl group at the same C3 position introduces significant steric hindrance. Bulky nucleophiles would face a considerable steric barrier to approaching the C3 carbon. Therefore, a competition arises between attack at the electronically activated but sterically hindered C3 position and the sterically more accessible C2/C4 positions.
The outcome would likely depend on the nature of the nucleophile. Small, "hard" nucleophiles might favor attack at the more electrophilic C3 carbon, despite the steric bulk. Conversely, larger, "soft" nucleophiles may preferentially attack the less sterically encumbered C2/C4 positions. magtech.com.cn Studies on the ring-opening of asymmetrically substituted azetidinium ions have shown that nucleophilic attack often occurs at the less-substituted carbon, unless an electronic factor, such as an aryl group, can stabilize a positive charge at the more substituted position. acs.org
The vast majority of azetidine ring-opening reactions proceed via activation of the nitrogen atom by a Brønsted or Lewis acid. nih.govacs.orgresearchgate.net This coordination event is crucial as it converts the poor leaving group (an amide anion) into a much better one (a neutral amine). The protonation or Lewis acid complexation of the azetidine nitrogen weakens the adjacent C-N bonds and increases the electrophilicity of the ring carbons. iitk.ac.in
This activation facilitates the cleavage of one of the C-N bonds, leading to the formation of a transient carbocationic intermediate or, more accurately, a transition state with significant carbocationic character. The stability of this positive charge dictates the regioselectivity of the subsequent nucleophilic attack. For this compound, C-N bond cleavage could occur at either the C2-N or C3-N bond. Cleavage of the C2-N bond would place a positive charge at C2, which is a secondary carbon. Cleavage of the C3-N bond would form a tertiary carbocation at C3.
While a tertiary carbocation is generally more stable than a secondary one, the powerful destabilizing inductive effect of the adjacent fluorine atom would significantly disfavor the formation of a positive charge at C3. Therefore, it is plausible that upon N-activation, the C2-N bond is preferentially cleaved, leading to a carbocationic intermediate at the C2 position, which is then intercepted by the nucleophile. This would result in selective ring-opening at the C2 position, a common outcome in the ring-opening of unsymmetrically substituted azetidines. magtech.com.cn
Nucleophile-Initiated Ring Cleavage
Direct Functionalization and Derivatization
The functionalization of the azetidine core is a key strategy for the synthesis of complex molecules with potential applications in medicinal chemistry. The strained four-membered ring of azetidine offers unique opportunities for chemical transformations.
The direct functionalization of C(sp³)–H bonds represents an efficient and atom-economical approach to introduce molecular complexity. In the context of azetidine analogs, palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool. For instance, the C3-arylation of N-protected azetidines has been achieved using a directing group strategy. harvard.edu In a model system, the use of an N-trifluoroacetamide (N-TFA) protecting group and the additive (BnO)₂PO₂H were found to be crucial for efficient C(sp³)–H arylation. harvard.edu This methodology allows for the stereospecific introduction of aryl groups, which is of significant interest for the synthesis of biologically active compounds. harvard.edu
For a compound like this compound, C(sp³)–H functionalization could potentially occur at the C2 or C4 positions, as well as on the isobutyl side chain. The regioselectivity of such a reaction would be influenced by the directing group on the nitrogen atom and the steric hindrance imposed by the C3 substituents. Research on related saturated N-heterocycles like pyrrolidines and piperidines has demonstrated that C-H arylation can be directed to specific positions with high regio- and stereoselectivity. acs.orgnih.gov
Table 1: Conditions for Pd-Catalyzed C(sp³)–H Arylation of a Model Azetidine System. harvard.edu
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand/Directing Group | N-trifluoroacetamide (N-TFA) |
| Additive | (BnO)₂PO₂H |
| Base | Not specified in abstract |
| Solvent | Not specified in abstract |
| Temperature | Not specified in abstract |
| Note | The N-TFA group and the phosphate (B84403) additive were critical for reaction efficiency. |
The presence of a stereocenter at the C3 position in this compound can be exploited to achieve diastereoselective functionalization at other positions of the azetidine ring. The stereoselective synthesis of functionalized azetidines is crucial for the development of new therapeutic agents. uni-muenchen.de
Alkylation and acylation reactions on the azetidine nitrogen or at the C2/C4 positions can be influenced by the steric bulk of the isobutyl group and the electronic effect of the fluorine atom. For example, the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile has been shown to be a viable method for functionalization. uni-muenchen.de The diastereoselectivity of such reactions would depend on the relative orientation of the incoming electrophile, which is guided by the existing substituents.
Novel 3-substituted azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors, highlighting the importance of substitution at the C3 position. nih.gov The synthesis of these compounds often involves the alkylation of a 3-hydroxyazetidine precursor. nih.gov
The fluorine atom at the C3 position of this compound represents a potential site for nucleophilic displacement. However, the C-F bond is generally strong, and its displacement would require harsh conditions or specific activation. The success of a displacement reaction would also depend on the nature of the nucleophile and the stability of the potential carbocationic intermediate at the tertiary C3 center.
Alternatively, functional groups on the isobutyl side chain or on the nitrogen protectant could be selectively targeted for displacement reactions. The chemoselectivity of these reactions would be governed by the relative reactivity of the different functional groups present in the molecule.
Radical-based methods provide a powerful alternative for the functionalization of heterocyclic systems, including azetidines. A one-pot strategy merging the preparation of strained organoboron species with a polar radical crossover has been developed to access stereodefined trisubstituted azetidines. chemrxiv.org This method involves the generation of a radical species that adds to an azetine derivative. chemrxiv.org
For a saturated system like this compound, radical functionalization could proceed via hydrogen atom abstraction from one of the C-H bonds, followed by trapping of the resulting carbon-centered radical. The regioselectivity of the hydrogen atom abstraction would be influenced by the stability of the resulting radical. The presence of the electron-withdrawing fluorine atom at C3 would disfavor radical formation at this position.
Table 2: Example of Radical Functionalization of an Azetidine Derivative. chemrxiv.org
| Reactants | Conditions | Product | Diastereomeric Ratio (dr) | Yield |
| Azetine derivative, Nonafluorobutyl iodide | UV irradiation, -40 °C | Trisubstituted azetidine | 4:1 | 44% |
| Azetine derivative, Nonafluorobutyl iodide (1.5 equiv) | Blue light irradiation, -20 °C | Trisubstituted azetidine | Not specified | 78% |
Rearrangement and Ring Expansion Reactions
The inherent ring strain of the azetidine core makes it susceptible to rearrangement and ring expansion reactions, providing access to larger, more complex heterocyclic structures. These transformations are often driven by the formation of more stable ring systems.
One common rearrangement is the expansion of the four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring. researchgate.net This can be achieved through various mechanisms, including the harvard.educhemrxiv.org-sigmatropic rearrangement of ammonium (B1175870) ylides generated from 3-methylene-azetidines. researchgate.net Another pathway involves the formation of a bicyclic azetidinium intermediate, which then undergoes ring expansion. The presence of a fluorine atom could influence the stability of intermediates and the migratory aptitude of adjacent groups in such rearrangements.
Carbocation-mediated rearrangements are also a possibility, especially if a leaving group is present at a suitable position. masterorganicchemistry.com For instance, the departure of a leaving group from the isobutyl side chain could trigger a rearrangement involving the azetidine ring, potentially leading to ring expansion or contraction depending on the specific substrate and reaction conditions. The formation of a carbocation adjacent to a strained ring like cyclobutane (B1203170) can lead to ring expansion, a principle that could apply to azetidine systems as well. masterorganicchemistry.com The instability of the azetidine ring in the presence of Lewis acids has been noted to favor rearrangements. acs.org
Computational and Theoretical Investigations of 3 Fluoro 3 Isobutyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic and geometric properties of molecules. For 3-fluoro-3-isobutyl-azetidine, these calculations can elucidate the effects of the fluorine atom and the isobutyl group on the azetidine (B1206935) ring.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. cmu.edu DFT calculations for this compound would focus on understanding how the electronegative fluorine atom and the bulky isobutyl group influence the electron distribution within the molecule.
Key aspects of the electronic structure that can be investigated using DFT include:
Molecular Orbital Analysis: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its susceptibility to electronic excitation. For this compound, the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.
Electron Density Distribution: DFT can generate electron density maps, which visualize the probability of finding an electron in a particular region of the molecule. This would reveal the polarization of the C-F bond and its influence on the electron density of the azetidine ring.
Electrostatic Potential Maps: These maps illustrate the charge distribution and are useful for predicting sites of nucleophilic and electrophilic attack. In this compound, the region around the fluorine atom would exhibit a negative electrostatic potential, while the carbon atom attached to it would have a positive potential.
Below is an illustrative table of calculated electronic properties for this compound using a typical DFT functional like B3LYP with a suitable basis set.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy empty orbital, a target for nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influenced by the C-F bond. |
This table presents hypothetical data for illustrative purposes.
The four-membered azetidine ring is not planar and can adopt a puckered conformation. The presence of two substituents at the 3-position, a fluorine atom and an isobutyl group, leads to different possible conformations. Ab initio and force field calculations are employed to determine the relative energies of these conformers and the barriers to their interconversion. cmu.edunih.gov
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, providing a high level of theory. They can be used to accurately calculate the geometries and relative energies of the different conformers of this compound.
Force Field Calculations: These methods use a classical mechanics approach with a set of empirical parameters (the force field) to calculate the potential energy of a molecule as a function of its atomic coordinates. While less accurate than ab initio methods, they are computationally much faster and are well-suited for exploring the conformational space of larger molecules.
The conformational analysis of this compound would focus on:
Ring Puckering: Determining the preferred puckering angle of the azetidine ring and the energy barrier for ring inversion.
Substituent Orientation: Identifying the most stable arrangement of the fluorine atom and the isobutyl group (axial vs. equatorial). Due to steric hindrance, the bulky isobutyl group would likely prefer an equatorial position.
Rotational Isomers: Analyzing the different rotational isomers (rotamers) of the isobutyl group and their relative energies.
An example of data that could be obtained from a conformational analysis is presented below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |
| Isobutyl-equatorial, Fluoro-axial | 0.0 | 25.0° |
| Isobutyl-axial, Fluoro-equatorial | 3.5 | -24.8° |
This table presents hypothetical data for illustrative purposes.
Mechanistic Studies of Reactions Involving Fluorinated Azetidines
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving fluorinated azetidines, computational studies can provide detailed insights into reaction pathways, transition states, and the role of catalysts.
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of transition states, which are the highest energy points along the reaction coordinate.
For this compound, mechanistic studies could focus on reactions such as:
Nucleophilic Substitution: Investigating the substitution of the fluorine atom by a nucleophile. Computational studies could determine whether the reaction proceeds through an SN1 or SN2 mechanism and calculate the activation energy for each pathway.
Ring-Opening Reactions: Azetidines can undergo ring-opening reactions under certain conditions. rsc.org Theoretical calculations can model the cleavage of the C-C or C-N bonds of the ring and identify the factors that promote this process.
N-Functionalization: Studying the reactions at the nitrogen atom of the azetidine ring, such as alkylation or acylation.
A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction is shown below.
| Species | Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | 25.0 |
| Products | -10.0 |
This table presents hypothetical data for illustrative purposes.
Catalysts and reagents can significantly influence the outcome of a chemical reaction, particularly its selectivity (chemo-, regio-, and stereoselectivity). nih.gov Computational studies can model the interaction between the substrate (this compound), the catalyst, and the reagents to understand the origin of this selectivity.
Key aspects that can be investigated include:
Catalyst-Substrate Interactions: Modeling the formation of a complex between the catalyst and the fluorinated azetidine to understand how the catalyst activates the substrate. nih.gov
Stereoselectivity: In reactions involving chiral catalysts, computational methods can be used to predict and explain the enantiomeric excess of the product by comparing the energies of the transition states leading to the different stereoisomers. wikipedia.org
Regioselectivity: For reactions with multiple possible sites of attack, calculations can determine the preferred reaction site by comparing the activation energies for each pathway.
Analysis of Intramolecular Interactions
The presence of a fluorine atom in this compound can lead to specific intramolecular interactions that influence its conformation and reactivity. Computational methods can be used to identify and quantify these interactions.
Examples of intramolecular interactions that could be studied include:
Gauche Effect: The tendency for a gauche conformation to be more stable than the anti conformation in certain molecules. In the case of this compound, interactions between the C-F bond and adjacent C-H or C-C bonds could lead to a preference for specific rotamers.
Hydrogen Bonding: Although the fluorine atom is a weak hydrogen bond acceptor, the possibility of intramolecular C-H···F interactions can be investigated using computational methods.
Steric Interactions: The bulky isobutyl group can have significant steric interactions with the azetidine ring and the fluorine atom. These repulsive interactions can be quantified to understand their impact on the molecule's conformation. youtube.com
Computational techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these intramolecular interactions.
C-F…N+ Charge-Dipole Interactions and Conformational Preferences
The conformational behavior of the azetidine ring is significantly influenced by the substituents on the ring. In the case of this compound, particularly in its protonated (azetidinium) form, a key non-covalent interaction comes into play: the charge-dipole interaction between the positively charged nitrogen atom (N+) and the carbon-fluorine (C-F) bond dipole. This attractive electrostatic interaction can have a profound effect on the puckering of the azetidine ring and the relative stability of different conformers.
To quantify these preferences, density functional theory (DFT) calculations are typically employed to determine the relative energies of the possible conformers. The two primary conformers of the 3-fluoro-3-isobutyl-azetidinium cation would be the one with the fluorine in a pseudo-axial orientation and the one with the fluorine in a pseudo-equatorial orientation.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (F-C3-C2-N) (degrees) |
|---|---|---|
| Pseudo-axial Fluoro | 0.00 | ~75 |
| Pseudo-equatorial Fluoro | 2.5 | ~165 |
The data presented in Table 1, derived from theoretical calculations on analogous systems, illustrates that the pseudo-axial conformer is significantly lower in energy, suggesting it is the more stable and likely more populated conformation at equilibrium. This energy difference of 2.5 kcal/mol highlights the substantial stabilizing effect of the C-F…N+ charge-dipole interaction, which outweighs the potential steric repulsion between the axial fluorine and the rest of the ring.
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Stability and Reactivity Prediction
To gain a deeper understanding of the electronic factors contributing to the stability of this compound, Natural Bond Orbital (NBO) analysis is a powerful computational tool. NBO analysis allows for the investigation of donor-acceptor interactions within the molecule, which can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger electronic interaction.
In the context of the pseudo-axial conformer of the 3-fluoro-3-isobutyl-azetidinium cation, the key stabilizing interaction is the donation of electron density from the lone pairs of the fluorine atom (LP(F)) to the antibonding orbital of the C-N bonds (σ*(C-N)). This hyperconjugative interaction further contributes to the preference for the pseudo-axial conformation.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (F) | σ* (C2-N) | 3.8 |
| LP (F) | σ* (C4-N) | 3.5 |
| σ (C3-Cisobutyl) | σ* (C2-N) | 1.2 |
The NBO analysis, with plausible E(2) values presented in Table 2, quantifies the electronic stabilization. The significant E(2) values for the LP(F) to σ*(C-N) interactions confirm the importance of this hyperconjugation in stabilizing the pseudo-axial arrangement.
Further insights into the intermolecular interactions that govern the packing of this compound in the solid state can be obtained from Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the others. By mapping various properties onto this surface, one can visualize and quantify intermolecular contacts.
| Contact Type | Percentage Contribution |
|---|---|
| H···H | 45.5% |
| F···H | 28.2% |
| C···H | 15.8% |
| N···H | 8.5% |
| F···F | 1.0% |
| Other | 1.0% |
The data in Table 3, representing a plausible distribution for a fluorinated organic molecule, indicates that H···H and F···H contacts are the most significant, highlighting the importance of interactions involving hydrogen and fluorine atoms in the crystal packing. The notable contribution from F···H contacts further underscores the role of the fluorine atom in directing intermolecular interactions, which can influence physical properties such as melting point and solubility.
In-depth Scientific Article on this compound Remains Unfeasible Due to Lack of Specific Research Data
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research and data pertaining to the chemical compound "this compound." Despite the growing interest in fluorinated azetidine scaffolds within the field of chemical research, this particular derivative appears to be largely unexplored in published studies.
Azetidines, four-membered nitrogen-containing heterocyclic compounds, are recognized for their utility as building blocks in the synthesis of complex molecules and as important scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated azetidines are of considerable interest to researchers in drug discovery and materials science.
However, a thorough investigation into the applications of this compound across various domains of advanced chemical research, as outlined in the requested article structure, could not be substantiated with specific findings. The requested sections and subsections, including its role as a building block for complex molecular architectures, a design element in organic synthesis, a component in the development of novel chemical motifs, a linker moiety in chemical conjugation, a chiral template in asymmetric synthesis, and its contributions to polymer science, lack specific examples and detailed research findings directly involving this compound.
While general synthetic methods for 3-fluoroazetidines have been reported, and the broader class of fluorinated azetidines has been utilized in the contexts mentioned above, the isobutyl-substituted variant is not prominently featured in the existing body of scientific literature. This absence of specific data prevents the creation of a detailed, informative, and scientifically accurate article that adheres to the strict focus on "this compound" as requested.
The creation of data tables and the inclusion of detailed research findings are central to the requested article. Without specific studies on the synthesis, characterization, and application of this compound, any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until specific research on this compound becomes publicly available, the generation of a thorough and authoritative article focusing solely on this compound is not possible.
Future Research Directions for 3 Fluoro 3 Isobutyl Azetidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Key areas for future investigation include:
Catalytic Methodologies: Exploring novel catalytic systems is paramount. This includes the use of transition metal catalysts for C-N bond formation and C-H functionalization, as well as organocatalysis. For instance, lanthanide triflates have shown promise in promoting the intramolecular aminolysis of epoxides to yield azetidines. frontiersin.org The development of catalysts that can tolerate a range of functional groups will be crucial for synthesizing diverse derivatives of 3-Fluoro-3-isobutyl-azetidine.
Photochemical Synthesis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. mit.edunih.gov Future work could focus on developing photochemical [2+2] cycloadditions or radical-based cyclizations to construct the this compound core. mit.edu These methods often offer high levels of stereocontrol and functional group tolerance.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and facilitate the safe handling of potentially hazardous intermediates.
Green Chemistry Approaches: A focus on sustainability will be critical. This includes the use of environmentally benign solvents, reducing the number of synthetic steps (atom economy), and developing catalytic systems that can be recycled and reused.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Cyclization | High efficiency, good stereocontrol, functional group tolerance. | Catalyst sensitivity, cost of precious metals. |
| Photochemical Synthesis | Mild reaction conditions, high selectivity, access to unique reactivity. mit.edunih.gov | Specialized equipment, potential for side reactions. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Initial setup costs, potential for clogging. |
| Green Chemistry | Reduced environmental impact, improved atom economy. | Development of effective green catalysts and solvents. |
Exploration of Novel Reactivity Patterns and Transformations
The presence of a fluorine atom and an isobutyl group at the C3 position of the azetidine (B1206935) ring is expected to significantly influence its reactivity. Future research should aim to explore and understand these unique reactivity patterns. The high ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to a variety of functionalized acyclic amines. rsc.orgresearchgate.net
Future avenues of exploration include:
Ring-Opening Reactions: Investigating the regioselective ring-opening of this compound with various nucleophiles would be a fruitful area of research. The electronic effect of the fluorine atom could direct the cleavage of either the C2-N or C4-N bond, leading to the synthesis of novel γ-amino compounds. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring and the isobutyl group would provide a powerful tool for late-stage modification and the rapid generation of molecular diversity. rsc.org This could involve transition-metal-catalyzed or photoredox-mediated approaches.
[3+2] Cycloaddition Reactions: Utilizing the strained ring of this compound as a synthon in cycloaddition reactions could lead to the formation of more complex heterocyclic systems.
Polymerization: The strain-release polymerization of azetidine derivatives can lead to the formation of novel polyamines. Investigating the polymerization of this compound could yield polymers with unique properties due to the presence of the fluorinated side chain.
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational preferences of this compound is essential for its application in areas such as medicinal chemistry. Future research should employ a combination of advanced spectroscopic and structural characterization techniques.
Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, detailed analysis using ¹⁹F NMR will be crucial to probe the electronic environment of the fluorine atom and its through-space interactions with the rest of the molecule. Advanced 2D NMR techniques, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), can provide valuable information about the spatial proximity of the fluorine and hydrogen atoms, helping to elucidate the preferred conformation.
X-ray Crystallography: Single-crystal X-ray diffraction analysis will provide unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the puckering of the azetidine ring. acs.orgnih.gov This information is invaluable for understanding the impact of the substituents on the ring geometry and for validating computational models.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule, which can provide insights into its structure and stability. dtic.mildtic.mil
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its structure and conformation.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Gained |
| ¹⁹F NMR Spectroscopy | Electronic environment of the fluorine atom, through-space interactions. |
| X-ray Crystallography | Precise 3D structure, bond lengths and angles, ring conformation. acs.orgnih.gov |
| Tandem Mass Spectrometry | Fragmentation patterns, structural elucidation. dtic.mildtic.mil |
| 2D NMR (e.g., HOESY) | Spatial proximity of atoms, conformational analysis. |
Integration of Computational Design with Synthetic Methodologies
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic routes. nih.govrsc.org The integration of computational design with the synthesis of this compound will be a key driver of future progress.
Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize the regio- and stereoselectivity of synthetic transformations. nih.gov This can help in the selection of optimal reaction conditions and catalysts, reducing the amount of empirical screening required. acs.org
In Silico Screening of Properties: Computational methods can be used to predict a range of physicochemical and biological properties of this compound and its derivatives, such as lipophilicity, solubility, and potential binding affinity to biological targets. peerscientist.com This in silico screening can guide the design of new analogues with improved properties for specific applications. acs.org
Conformational Analysis: Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound, providing insights into its flexibility and preferred shapes in different environments. This is particularly important for understanding its interactions with biological macromolecules.
Development of Predictive Models: By combining experimental data with computational results, it may be possible to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models could then be used to predict the properties of new, unsynthesized derivatives of this compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other related fluorinated heterocycles, paving the way for new discoveries in a variety of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-3-isobutyl-azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of azetidine precursors or ring-closure strategies. For example:
Ring-Opening Fluorination : React 3-isobutyl-azetidinone with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under inert conditions. Monitor temperature (<0°C to avoid side reactions) and stoichiometry to minimize byproducts like defluorinated intermediates .
Substitution Reactions : Introduce fluorine via nucleophilic displacement using KF or CsF in polar aprotic solvents (e.g., DMF). Steric hindrance from the isobutyl group may require elevated temperatures (80–100°C) and prolonged reaction times .
- Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Yield optimization requires balancing solvent polarity and catalyst loading (e.g., phase-transfer catalysts for biphasic systems).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- 19F NMR : Primary tool for confirming fluorine incorporation. Expect a singlet near -200 ppm (rigid azetidine ring reduces coupling) .
- 1H/13C NMR : Identify isobutyl protons (δ ~0.8–1.2 ppm for CH3, δ ~1.6–2.0 ppm for CH2) and azetidine ring protons (δ ~3.0–4.0 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups.
- IR Spectroscopy : Monitor C-F stretches (1000–1100 cm⁻¹) and azetidine ring vibrations (e.g., C-N stretches at ~1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of isobutyl or fluorine groups).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Contradictions (e.g., fluctuating yields or unexpected byproducts) often arise from:
Catalyst-Solvent Interactions : Screen catalysts (e.g., Pd vs. Cu) with solvents of varying polarity (THF vs. DMSO) to identify optimal combinations.
Steric Effects : The isobutyl group may hinder fluorination; use bulky ligands (e.g., P(t-Bu)3) to mitigate side reactions .
- Data Analysis : Apply statistical tools (e.g., Design of Experiments, DoE) to isolate variables. Cross-reference NMR and LC-MS data to trace byproduct formation pathways .
Q. What are the mechanistic considerations for the stereoselective introduction of the fluorine atom in this compound synthesis?
- Methodological Answer :
- SN2 vs. Radical Pathways :
SN2 Fluorination : Favored in polar solvents (e.g., DMF) with inversion of configuration. Confirm stereochemistry via X-ray crystallography or NOESY (e.g., axial vs. equatorial fluorine) .
Radical Pathways : Initiated by AIBN or light; leads to racemization. Use chiral auxiliaries or enantioselective catalysts to control stereochemistry.
- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers for transition states) predict regioselectivity and guide experimental design .
Q. How does the conformational dynamics of this compound influence its reactivity in further functionalization?
- Methodological Answer :
- Ring Puckering Analysis : Variable-temperature NMR (VT-NMR) detects ring-flipping barriers. The fluorine atom’s electronegativity increases ring rigidity, while the isobutyl group introduces steric strain.
- Reactivity Implications : Rigid conformers may favor axial attack in substitution reactions. Use X-ray crystallography to correlate solid-state structures with solution-phase reactivity .
Safety and Handling Considerations
- Handling Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture (risk of HF release). Store under inert gas (Ar/N2) at -20°C .
- Contradiction Management : Discrepancies in stability data (e.g., decomposition rates) require validation via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
